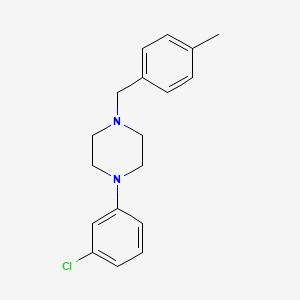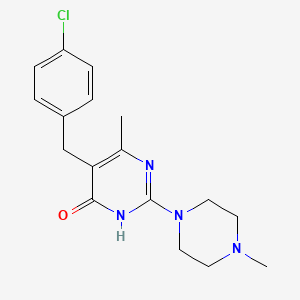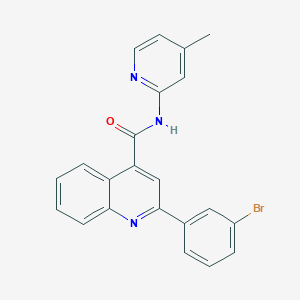![molecular formula C22H29N3O B6138030 2-benzyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]morpholine](/img/structure/B6138030.png)
2-benzyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]morpholine is a synthetic compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
The mechanism of action of 2-benzyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]morpholine involves its binding to the sigma-1 receptor, which is located in the endoplasmic reticulum of cells. The binding of the compound to the receptor results in the modulation of various cellular processes, including the regulation of calcium ion channels, the inhibition of protein kinase C activity, and the modulation of the release of neurotransmitters. The compound has also been shown to have an effect on the expression of various genes involved in cellular processes such as cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-benzyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]morpholine have been extensively studied in vitro and in vivo. The compound has been shown to have an effect on the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior. The compound has also been shown to have an effect on the expression of various genes involved in cellular processes such as cell survival, proliferation, and differentiation.
実験室実験の利点と制限
The advantages of using 2-benzyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]morpholine in lab experiments include its high degree of purity, its high affinity for the sigma-1 receptor, and its ability to modulate various cellular processes. The limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to determine its long-term effects.
将来の方向性
The future directions of research on 2-benzyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]morpholine include its potential applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Further studies are needed to determine the long-term effects of the compound and its potential for use in clinical trials. The compound may also have potential applications in the field of drug discovery, particularly in the development of new drugs that target the sigma-1 receptor.
合成法
The synthesis of 2-benzyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]morpholine involves the reaction of 4-(1-piperidinyl)-1-(2-pyridinylmethyl)butan-1-one with benzylamine in the presence of a reducing agent such as sodium borohydride. The reaction yields the desired product as a white solid with a high degree of purity. The synthesis method has been optimized to produce high yields of the compound, making it suitable for large-scale production.
科学的研究の応用
2-benzyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]morpholine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including cell survival, proliferation, and differentiation. The compound has also been shown to have an effect on the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior.
特性
IUPAC Name |
2-benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-2-6-19(7-3-1)16-22-18-25(14-15-26-22)21-9-12-24(13-10-21)17-20-8-4-5-11-23-20/h1-8,11,21-22H,9-10,12-18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDUPGIWVWULNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCOC(C2)CC3=CC=CC=C3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[1-(1H-benzimidazol-1-ylacetyl)piperidin-4-yl]pyrimidin-4(3H)-one](/img/structure/B6137955.png)
![3-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-3-piperidinyl)-1-propanol](/img/structure/B6137957.png)
![1-cycloheptyl-5-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6137958.png)
![2-{4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-isobutyl-2-piperazinyl}ethanol](/img/structure/B6137971.png)
![[2-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6137983.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(3-pyridinylmethyl)amino]nicotinamide](/img/structure/B6137993.png)

![1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6138008.png)
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B6138017.png)
![N-[(6-methyl-2-pyridinyl)methyl]-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6138018.png)


![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide](/img/structure/B6138061.png)